2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate
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Overview
Description
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a phenyl ring substituted with a fluoranesulfonate group and a 3-hydroxy-3-methylbutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol and 3-hydroxy-3-methylbutyl bromide.
Formation of Intermediate: The phenol is first reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion, which then undergoes nucleophilic substitution with 3-hydroxy-3-methylbutyl bromide to form 2-(3-hydroxy-3-methylbutyl)phenol.
Sulfonation: The intermediate 2-(3-hydroxy-3-methylbutyl)phenol is then subjected to sulfonation using fluoranesulfonic acid under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonate group, yielding a simpler phenyl derivative.
Substitution: The fluoranesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluoranesulfonate group under basic conditions.
Major Products Formed
Oxidation: Products may include 2-(3-oxo-3-methylbutyl)phenyl fluoranesulfonate or 2-(3-carboxy-3-methylbutyl)phenyl fluoranesulfonate.
Reduction: The major product is 2-(3-hydroxy-3-methylbutyl)phenol.
Substitution: Depending on the nucleophile, products can vary widely, such as 2-(3-hydroxy-3-methylbutyl)phenyl amine or 2-(3-hydroxy-3-methylbutyl)phenyl thiol.
Scientific Research Applications
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate exerts its effects depends on its interaction with molecular targets. The hydroxyl group and the fluoranesulfonate moiety can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxy-3-methylbutyl)phenyl sulfonate
- 2-(3-hydroxy-3-methylbutyl)phenyl sulfate
- 2-(3-hydroxy-3-methylbutyl)phenyl phosphate
Uniqueness
Compared to these similar compounds, 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
Properties
CAS No. |
2411275-23-3 |
---|---|
Molecular Formula |
C11H15FO4S |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
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